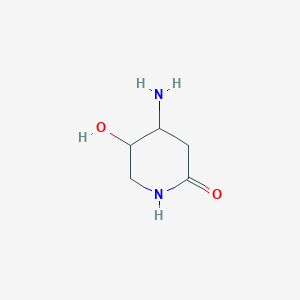

4-Amino-5-hydroxy-piperidin-2-one

Description

Molecular Architecture and Significance within Heterocyclic Chemistry

The molecular structure of 4-Amino-5-hydroxy-piperidin-2-one is defined by a six-membered piperidine (B6355638) ring. A key feature is the carbonyl group at the C2 position, which classifies the molecule as a piperidin-2-one, a type of lactam. The ring is further functionalized with an amino (-NH2) group at the C4 position and a hydroxyl (-OH) group at the C5 position.

This arrangement results in two stereocenters at C4 and C5, meaning the molecule can exist in different stereoisomeric forms (e.g., (4R,5S), (4S,5R), etc.). The specific spatial orientation of the amino and hydroxyl groups is critical as it dictates how the molecule can interact with biological targets such as enzymes and receptors.

As a heterocyclic compound, 4-Amino-5-hydroxy-piperidin-2-one belongs to a broad class of molecules that form the backbone of numerous pharmaceuticals. The piperidine ring is a "privileged scaffold," meaning it is frequently found in biologically active compounds. The introduction of the amino and hydroxyl groups enhances its potential for forming specific hydrogen bonds, ionic interactions, and other non-covalent bonds, which are crucial for molecular recognition and biological activity.

Table 1: Physicochemical Properties of (4R,5S)-5-amino-4-hydroxypiperidin-2-one (Data corresponds to a specific stereoisomer of the subject compound)

| Property | Value |

| Molecular Formula | C5H10N2O2 |

| Molecular Weight | 130.14 g/mol |

| CAS Number | 2089675-99-8 |

| PubChem CID | 139829178 |

Contextualizing Piperidinone Derivatives in Contemporary Synthetic Chemistry

Piperidinone derivatives are a significant class of compounds in modern organic and medicinal chemistry. ajchem-a.com The piperidinone core is a structural motif present in a wide array of natural alkaloids and synthetic compounds with diverse pharmacological properties. chemicalbook.com Historically and currently, these scaffolds are utilized as versatile intermediates for the synthesis of complex molecules, including many pharmaceutical drugs. nih.govdocumentsdelivered.com

The synthesis of substituted piperidinones is an active area of research, with chemists developing novel methods for their construction. made-in-china.com Techniques often involve multi-component reactions, cyclization cascades, and stereoselective methods to control the three-dimensional structure of the final product. ajchem-a.com For instance, the Petrenko-Kritschenko piperidone synthesis is a classic multi-component reaction used to build the piperidone ring system. documentsdelivered.com The adaptability of the piperidinone scaffold allows for the introduction of various substituents, enabling the fine-tuning of a molecule's properties for specific applications in drug discovery and materials science. made-in-china.com

Rationale for Comprehensive Research on 4-Amino-5-hydroxy-piperidin-2-one

The specific combination of functional groups in 4-Amino-5-hydroxy-piperidin-2-one provides a strong rationale for its investigation in advanced chemical research.

Structural Rigidity and Complexity: The cyclic piperidinone backbone provides a degree of conformational rigidity, which can be advantageous in drug design by reducing the entropic penalty upon binding to a biological target. The presence of two adjacent stereocenters (C4 and C5) allows for the creation of a library of stereoisomers, each with a unique 3D shape and potential for distinct biological activity.

Functional Group Diversity: The molecule contains a hydrogen bond donor and acceptor (lactam), a basic amino group (potential for salt formation and hydrogen bonding), and a hydroxyl group (hydrogen bond donor/acceptor). This trifecta of functionality makes it a highly attractive scaffold for interacting with biological macromolecules. The 3-hydroxy-2-piperidinone topology, a related structure, is found in various natural products and pharmaceuticals, including anticonvulsant agents. nih.gov

Synthetic Handle for Derivatization: The amino and hydroxyl groups serve as reactive "handles" for further chemical modification. This allows chemists to easily attach different chemical fragments to the core scaffold, creating a diverse range of derivatives for structure-activity relationship (SAR) studies. Such studies are fundamental to medicinal chemistry for optimizing the potency and selectivity of lead compounds. nih.gov

Overview of Key Academic Research Trajectories

While specific research on 4-Amino-5-hydroxy-piperidin-2-one is not extensively documented in publicly available literature, research on closely related analogs points to several key academic trajectories for which this compound is a relevant candidate.

Stereoselective Synthesis: A primary focus for this class of molecules is the development of synthetic routes that can selectively produce a single, desired stereoisomer. Research into chiral 4-amino-3-hydroxy piperidines, for example, has explored strategies like asymmetric hydrogenation and the use of chiral starting materials to control stereochemistry. Similar approaches would be essential for accessing the individual stereoisomers of 4-Amino-5-hydroxy-piperidin-2-one.

Scaffold for Medicinal Chemistry: The piperidinone core is a well-established scaffold for generating libraries of compounds for high-throughput screening. Research would likely involve synthesizing derivatives of 4-Amino-5-hydroxy-piperidin-2-one and testing them for activity against a range of biological targets, such as kinases, proteases, or G-protein coupled receptors. The diverse biological activities of pyridinone-containing compounds, including antitumor and anti-inflammatory effects, make this a promising avenue.

Development of Novel Therapeutics: Given the prevalence of the piperidine and piperidinone motifs in approved drugs, a key research trajectory would be the exploration of 4-Amino-5-hydroxy-piperidin-2-one derivatives as potential treatments for various diseases. By analogy with other functionalized piperidines, research could target areas such as neurodegenerative diseases, metabolic disorders, or infectious diseases. ajchem-a.com

Structure

3D Structure

Properties

IUPAC Name |

4-amino-5-hydroxypiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c6-3-1-5(9)7-2-4(3)8/h3-4,8H,1-2,6H2,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMLGRFJIOPWFKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CNC1=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(C(CNC1=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 4 Amino 5 Hydroxy Piperidin 2 One

Reactivity Profile of the Amino and Hydroxyl Functionalities

The chemical behavior of 4-Amino-5-hydroxy-piperidin-2-one is largely dictated by the interplay of its amino and hydroxyl functional groups. Both groups possess lone pairs of electrons and can act as nucleophiles. The primary amine at the C4 position is generally a good nucleophile and a weak base. It can participate in a variety of reactions typical of primary amines, such as acylation, alkylation, and Schiff base formation with aldehydes and ketones.

The hydroxyl group at the C5 position, being an alcohol, can undergo esterification, etherification, and oxidation. The proximity of the amino and hydroxyl groups suggests the possibility of intramolecular interactions that can influence their respective reactivities. For instance, hydrogen bonding between the amino and hydroxyl groups could affect their nucleophilicity and acidity.

The relative reactivity of the amino and hydroxyl groups is a key consideration in synthetic transformations. Selective protection strategies are often necessary to achieve desired modifications. For example, the amino group can be selectively protected using reagents like Boc-anhydride or Fmoc-Cl, allowing for subsequent reactions at the hydroxyl group. Conversely, the hydroxyl group can be protected as a silyl (B83357) ether or a benzyl (B1604629) ether to facilitate reactions at the amino group. The choice of protecting groups and the reaction conditions are critical for achieving orthogonality, which allows for the selective removal of one protecting group without affecting the other. wikipedia.org

Table 1: Potential Reactions of Amino and Hydroxyl Groups

| Functional Group | Reaction Type | Reagent/Conditions | Potential Product |

| Amino | Acylation | Acyl chloride, base | N-acylated derivative |

| Amino | Alkylation | Alkyl halide | N-alkylated derivative |

| Amino | Schiff Base Formation | Aldehyde or Ketone | Imine derivative |

| Hydroxyl | Esterification | Carboxylic acid, acid catalyst | O-esterified derivative |

| Hydroxyl | Etherification | Alkyl halide, base | O-etherified derivative |

| Hydroxyl | Oxidation | Oxidizing agent (e.g., PCC) | Ketone derivative |

Lactam Ring System Stability and Transformation Pathways

The piperidin-2-one core of the molecule is a lactam, a cyclic amide. The six-membered ring is relatively stable compared to smaller lactams like β-lactams, which are known for their high ring strain and reactivity. nih.gov However, the lactam ring in 4-Amino-5-hydroxy-piperidin-2-one can still undergo a variety of transformations.

One of the most common reactions of lactams is hydrolysis, which leads to the opening of the ring to form an amino acid. This reaction can be catalyzed by either acid or base. Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Under basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon.

The lactam can also be reduced to the corresponding cyclic amine, a piperidine (B6355638). dtic.mil This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). The resulting 4-amino-5-hydroxy-piperidine would be a valuable building block for further synthetic elaborations.

Furthermore, the lactam nitrogen can be alkylated or acylated, although this is generally less favorable than at the exocyclic amino group due to the delocalization of the nitrogen lone pair into the carbonyl group.

Table 2: Potential Transformations of the Lactam Ring

| Transformation | Reagent/Conditions | Product |

| Hydrolysis | Acid or Base | 5-Amino-4-hydroxy-6-aminocaproic acid |

| Reduction | LiAlH₄ | 4-Amino-5-hydroxy-piperidine |

| N-Alkylation | Alkyl halide, strong base | N-Alkyl-4-amino-5-hydroxy-piperidin-2-one |

Intermolecular and Intramolecular Chemical Interactions

The presence of multiple functional groups capable of hydrogen bonding (amino, hydroxyl, and the N-H of the lactam) dictates that 4-Amino-5-hydroxy-piperidin-2-one will exhibit significant intermolecular and intramolecular interactions.

Intermolecularly, hydrogen bonding will lead to a higher melting point and boiling point compared to non-hydrogen bonding analogues of similar molecular weight. These interactions will also influence its solubility in various solvents. It is expected to be more soluble in polar protic solvents like water and alcohols.

Intramolecularly, hydrogen bonding between the C4-amino group and the C5-hydroxyl group is highly probable. This interaction would lead to the formation of a five-membered ring-like structure, which could stabilize certain conformations of the six-membered piperidinone ring. This intramolecular hydrogen bond could also modulate the reactivity of both the amino and hydroxyl groups. For example, the nucleophilicity of the amino group might be slightly reduced due to the involvement of its lone pair in hydrogen bonding.

Elucidation of Reaction Mechanisms via Advanced Chemical Techniques

To fully understand the reactivity and transformation pathways of 4-Amino-5-hydroxy-piperidin-2-one, a combination of advanced chemical techniques would be necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques (such as COSY, HSQC, and HMBC) would be invaluable for confirming the structure of reaction products and for studying the stereochemistry of the molecule. In-situ NMR spectroscopy could be used to monitor the progress of reactions and identify transient intermediates. asianpubs.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for determining the exact mass and elemental composition of products and intermediates. Techniques like electrospray ionization (ESI) are particularly useful for analyzing polar molecules like 4-Amino-5-hydroxy-piperidin-2-one.

Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to model the structure of the molecule, predict its spectroscopic properties, and investigate the energetics of different reaction pathways. researchgate.net This can provide insights into the transition states and intermediates involved in its reactions, helping to elucidate complex reaction mechanisms.

X-ray Crystallography: If a crystalline derivative of 4-Amino-5-hydroxy-piperidin-2-one can be obtained, single-crystal X-ray diffraction would provide unambiguous proof of its three-dimensional structure, including the relative stereochemistry of the amino and hydroxyl groups.

By employing these techniques, a detailed picture of the chemical reactivity and mechanistic intricacies of 4-Amino-5-hydroxy-piperidin-2-one can be established, paving the way for its potential use in various scientific disciplines.

Conformational Analysis and Structural Elucidation Studies of 4 Amino 5 Hydroxy Piperidin 2 One

Spectroscopic Probes for Conformational Preferences and Stereochemistry

Spectroscopic techniques are powerful tools for investigating the three-dimensional structure of molecules in solution. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly valuable for studying the conformational isomers and stereochemistry of 4-Amino-5-hydroxy-piperidin-2-one.

Application of Infrared Spectroscopy for Hydrogen Bond Analysis

Infrared (IR) spectroscopy is a sensitive method for detecting the presence and nature of hydrogen bonds within a molecule. In 4-Amino-5-hydroxy-piperidin-2-one, the amino (-NH2), hydroxyl (-OH), and amide (-NH-C=O) groups are all potential hydrogen bond donors and acceptors. The formation of intramolecular hydrogen bonds significantly influences the molecule's conformation.

The analysis of the N-H and O-H stretching frequencies in the IR spectrum provides direct evidence of hydrogen bonding. In a dilute solution, where intermolecular interactions are minimized, the presence of sharp bands at lower frequencies than those of free N-H or O-H groups is indicative of intramolecular hydrogen bonding. For instance, in a related series of 4-aminopiperidin-2-one derivatives, the formation of an 11-membered ring through a C=O···H-N hydrogen bond has been observed, which is characteristic of a reverse-turn structure. rsc.org

The strength of the hydrogen bond can be correlated with the magnitude of the frequency shift (Δν). A larger shift to a lower wavenumber indicates a stronger hydrogen bond. By comparing the spectra of different stereoisomers of 4-Amino-5-hydroxy-piperidin-2-one, the preferred hydrogen-bonding networks for each diastereomer can be determined.

| Functional Group | Free Stretching Frequency (cm⁻¹) | Hydrogen-Bonded Stretching Frequency (cm⁻¹) | Inference |

| Amide N-H | ~3400 | ~3350 | Intramolecular C=O···H-N bond |

| Amino N-H | ~3300-3500 | Lower frequency shifts | Participation in hydrogen bonding |

| Hydroxyl O-H | ~3600 | ~3500 | Intramolecular O-H···N or O-H···O=C bond |

Table 1: Representative Infrared Spectroscopy Data for Hydrogen Bond Analysis in 4-Amino-5-hydroxy-piperidin-2-one Derivatives. This table is illustrative and shows typical frequency ranges. Actual values would be determined experimentally.

Nuclear Magnetic Resonance Spectroscopy for Diastereomeric and Enantiomeric Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules, including the determination of relative and absolute stereochemistry. For 4-Amino-5-hydroxy-piperidin-2-one, both ¹H and ¹³C NMR, along with two-dimensional techniques like COSY, HSQC, and NOESY, are employed.

The chemical shifts (δ) and coupling constants (J) of the protons in the piperidine (B6355638) ring are highly dependent on their spatial orientation. For example, the magnitude of the vicinal coupling constant (³J) between adjacent protons can be used to determine their dihedral angle via the Karplus equation, thus providing information about the ring's conformation (e.g., chair, boat, or twist-boat).

In studies of similar 4-aminopiperidin-2-one systems, diastereoselective alkylations have been shown to yield predominantly the trans configuration, which can be confirmed by NMR analysis. rsc.org The relative stereochemistry of the amino and hydroxyl groups in 4-Amino-5-hydroxy-piperidin-2-one can be established by analyzing the coupling constants and through-space interactions observed in NOESY spectra. For instance, a strong NOE signal between the proton at C4 and the proton at C5 would suggest a cis relationship between the amino and hydroxyl groups.

To determine the enantiomeric purity, chiral derivatizing agents or chiral solvating agents can be used in NMR spectroscopy. These agents interact differently with the two enantiomers, leading to the formation of diastereomeric complexes with distinct NMR spectra, allowing for their quantification.

| NMR Parameter | Information Gained |

| Chemical Shifts (δ) | Electronic environment of nuclei, preliminary stereochemical assignment. |

| Coupling Constants (J) | Dihedral angles, connectivity, and conformation of the piperidine ring. |

| NOESY | Through-space proton-proton proximities, relative stereochemistry. |

| Chiral Derivatizing Agents | Formation of diastereomers for enantiomeric purity determination. |

Table 2: Application of NMR Spectroscopy in the Structural Elucidation of 4-Amino-5-hydroxy-piperidin-2-one.

Computational Approaches to Molecular Conformation

In conjunction with experimental data, computational modeling provides a deeper understanding of the conformational landscape of 4-Amino-5-hydroxy-piperidin-2-one. These methods allow for the exploration of various possible conformations and the identification of the most stable structures.

Molecular Modeling for Global and Local Minima Conformations

Molecular mechanics and quantum chemical calculations are employed to determine the potential energy surface of the molecule and to locate the global and local energy minima, which correspond to the most stable and other accessible conformations, respectively.

The process typically begins with a conformational search to generate a wide range of possible structures. Each of these structures is then subjected to geometry optimization to find the nearest local energy minimum. The energies of these minima are then compared to identify the global minimum, which represents the most populated conformation of the molecule.

For flexible molecules like 4-Amino-5-hydroxy-piperidin-2-one, with a six-membered ring and rotatable bonds in the side chains, multiple low-energy conformations are expected. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Predicted Population (%) |

| Global Minimum (Chair, eq-NH₂, ax-OH) | 0.00 | H-C4-C5-H, etc. | High |

| Local Minimum 1 (Chair, ax-NH₂, eq-OH) | 1.5 | H-C4-C5-H, etc. | Moderate |

| Local Minimum 2 (Twist-Boat) | 3.2 | H-C4-C5-H, etc. | Low |

Table 3: Hypothetical Data from Molecular Modeling of 4-Amino-5-hydroxy-piperidin-2-one. The data presented is for illustrative purposes to show how computational results would be organized.

Analysis of Intramolecular Hydrogen Bonding Networks and Reverse-Turn Structures

Computational models are particularly adept at analyzing the intricate network of intramolecular hydrogen bonds. The geometries and energies of these bonds can be calculated with high accuracy. In the context of 4-Amino-5-hydroxy-piperidin-2-one, the interplay between the amino, hydroxyl, and amide groups in forming hydrogen bonds dictates the preferred conformation.

A key structural motif that can be stabilized by intramolecular hydrogen bonding is the reverse turn, a common feature in peptides and peptidomimetics. In related 4-aminopiperidin-2-one derivatives, the formation of a reverse-turn structure, stabilized by an 11-membered hydrogen-bonded ring, has been identified as a predominant conformational feature in dilute solutions. rsc.org Variable temperature NMR experiments on such systems have shown a significant temperature dependency for the terminal NH proton, providing experimental validation for the presence of intramolecular hydrogen bonding. rsc.org

Role As a Versatile Building Block in Advanced Organic Synthesis

Precursor for Peptidomimetics and Amino Acid Analogues

The true synthetic power of the 4-Amino-5-hydroxy-piperidin-2-one core structure is demonstrated in its application as a chiral precursor for creating modified amino acids that are not found in the standard genetic code. These non-canonical amino acids are crucial tools in chemical biology and drug discovery.

A key application of this scaffold is in the efficient synthesis of (2S,5R)-5-hydroxylysine, a non-proteinogenic amino acid that is an essential component of collagen. acs.orgnih.gov The synthesis leverages a protected form of the core structure, specifically a di-tert-butyl (2S,5R)-5-hydroxy-6-oxo-1,2-piperidinedicarboxylate. nih.govacs.org

The synthetic approach begins with a conveniently protected form of aspartic acid, an inexpensive chiral starting material. nih.gov This is used to prepare a (2S)-6-oxo-1,2-piperidinedicarboxylate intermediate. nih.gov The crucial step is the highly diastereoselective hydroxylation at the C-5 position. This is achieved by generating a lithium enolate of the piperidin-2-one ring and treating it with an electrophilic oxygen source, (+)-camphorsulfonyloxaziridine, at low temperatures (-78 °C), which results in the desired (2S,5R)-5-hydroxy derivative in high yield. nih.govacs.org

With the core hydroxylated piperidinone structure established, the final steps involve a reductive ring-opening of the lactam. This process transforms the di-tert-butyl (2S,5R)-6-oxo-1,2-piperidinedicarboxylate into a corresponding 1,2-diol intermediate, which is then converted over four subsequent steps into the target (2S,5R)-5-hydroxylysine. nih.gov

Table 1: Key Synthetic Steps for (2S,5R)-5-hydroxylysine

| Step | Description | Key Reagents | Yield |

|---|---|---|---|

| 1 | Preparation of (2S)-6-oxo-1,2-piperidinedicarboxylates | Protected Aspartic Acid | 38-74% nih.gov |

| 2 | Asymmetric Hydroxylation | LiHMDS, (+)-camphorsulfonyloxaziridine | High nih.govacs.org |

| 3 | Reductive Ring Opening | Reductive Conditions | 91% nih.gov |

| 4 | Final Conversion | Four Steps | 84% nih.gov |

The same synthetic pathway that yields (2S,5R)-5-hydroxylysine also provides a critical intermediate for another important class of biological molecules: collagen cross-link analogues like pyridinoline. nih.gov Pyridinoline is a fluorescent, 3-hydroxypyridinium (B1257355) cross-linking amino acid found in mature collagen, and its synthesis is of significant interest.

The 1,2-diol intermediate, obtained from the reductive ring-opening of the di-tert-butyl (2S,5R)-5-hydroxy-6-oxo-1,2-piperidinedicarboxylate, is not only a precursor to hydroxylysine but also serves as a versatile branching point. nih.gov This intermediate can be transformed into tert-butyl (2S,5R)-2-[(tert-butoxycarbonyl)amino]-5-hydroxy-6-iodohexanoate and tert-butyl (2S)-2-[(tert-butoxycarbonyl)amino]-4-[(2R)-oxiranyl]butanoate. nih.gov These two functionalized amino acid derivatives are key building blocks utilized in the total synthesis of the bone collagen cross-link, (+)-pyridinoline. nih.gov This dual utility underscores the importance of the 4-Amino-5-hydroxy-piperidin-2-one scaffold in accessing multiple complex and biologically relevant targets from a common precursor.

Table 2: Chemical Compounds Mentioned

| Compound Name | Other Names/Abbreviations |

|---|---|

| 4-Amino-5-hydroxy-piperidin-2-one | - |

| (2S,5R)-5-hydroxylysine | - |

| Pyridinoline | - |

| Aspartic Acid | - |

| (+)-camphorsulfonyloxaziridine | - |

| Di-tert-butyl (2S,5R)-5-hydroxy-6-oxo-1,2-piperidinedicarboxylate | Protected 5-hydroxy-piperidinone |

| Lithium bis(trimethylsilyl)amide | LiHMDS |

| tert-butyl (2S,5R)-2-[(tert-butoxycarbonyl)amino]-5-hydroxy-6-iodohexanoate | - |

Enabling Diverse Synthetic Transformations

The chemical compound 4-Amino-5-hydroxy-piperidin-2-one is a chiral, polyfunctionalized heterocyclic scaffold. Its structure, incorporating a lactam ring, a hydroxyl group, and an amino group, presents multiple reactive sites. This multifunctionality allows it to serve as a versatile building block in organic synthesis, enabling a variety of synthetic transformations. The strategic manipulation of its functional groups can lead to the construction of diverse and complex molecular architectures.

The amino and hydroxyl groups are key to the compound's versatility. These functional groups can be selectively protected and deprotected, allowing for controlled, stepwise reactions at different positions of the piperidinone ring. For instance, the amino group can be protected using common protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), which can be removed under specific acidic or hydrogenolytic conditions, respectively. Similarly, the hydroxyl group can be protected as an ether or a silyl (B83357) ether, which can be cleaved under different conditions, offering orthogonal protection strategies. This controlled reactivity is fundamental to its role as a building block.

The lactam functionality within the piperidinone ring can also be involved in various transformations. It can undergo reduction to form the corresponding piperidine (B6355638), or the lactam can be opened under hydrolytic conditions to yield a substituted aminocarboxylic acid. This reactivity further expands the range of possible synthetic derivatives.

While detailed research findings on the specific synthetic transformations of 4-Amino-5-hydroxy-piperidin-2-one are not extensively documented in publicly available literature, its structural motifs are present in various biologically active piperidine derivatives. The synthetic strategies used for related compounds, such as other substituted piperidines and piperidinones, can provide insights into the potential transformations of this specific building block. These transformations often involve reactions like N-alkylation, N-acylation, O-alkylation, O-acylation, and various coupling reactions to build more complex structures.

The development of synthetic routes to chiral, substituted piperidines is an active area of research in medicinal chemistry, as the piperidine scaffold is a common feature in many pharmaceuticals. The value of a building block like 4-Amino-5-hydroxy-piperidin-2-one lies in its potential to be elaborated into a variety of stereochemically defined, functionalized piperidines.

Advanced Theoretical and Computational Chemistry Studies of 4 Amino 5 Hydroxy Piperidin 2 One

Quantum Chemical Investigations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. numberanalytics.commpg.deacs.org By calculating the electron density, DFT can accurately predict a wide range of molecular properties, from optimized geometries to spectroscopic features and reactivity indices. numberanalytics.comnih.gov For 4-Amino-5-hydroxy-piperidin-2-one, DFT calculations, typically using a hybrid functional like B3LYP with a Pople-style basis set (e.g., 6-31G(d)), serve as the basis for understanding its electronic characteristics and reactivity. nih.govchemrevlett.com

The electronic structure of 4-Amino-5-hydroxy-piperidin-2-one is characterized by the interplay of its functional groups: the lactam, the amino group, and the hydroxyl group. DFT calculations can map the electron density and electrostatic potential (ESP) to visualize charge distribution across the molecule. The oxygen and nitrogen atoms are expected to be regions of high electron density (negative potential), while the hydrogen atoms of the amino and hydroxyl groups, and the carbonyl carbon, would be electron-deficient (positive potential).

A crucial aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comacs.org The HOMO represents the ability to donate electrons and is typically localized on the most electron-rich areas, such as the amino group. The LUMO signifies the ability to accept electrons and is often centered around the electron-withdrawing carbonyl group of the lactam. ucsb.eduresearchgate.net The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net

Table 1: Predicted Frontier Molecular Orbital Properties for a Piperidone Derivative This table presents representative data for a related piperidone derivative to illustrate typical computational outputs. Values are hypothetical for 4-Amino-5-hydroxy-piperidin-2-one.

| Parameter | Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |

| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.3 | Energy difference between HOMO and LUMO, related to chemical reactivity and stability. researchgate.net |

FMO theory is a powerful tool for predicting the regioselectivity of chemical reactions. ucsb.eduwikipedia.org For 4-Amino-5-hydroxy-piperidin-2-one, the locations of the HOMO and LUMO predict the most probable sites for electrophilic and nucleophilic attack, respectively.

Nucleophilic Attack: The LUMO is expected to be localized on the carbonyl carbon of the lactam ring, making it the primary site for attack by nucleophiles.

Electrophilic Attack: The HOMO is likely concentrated on the nitrogen atom of the amino group, identifying it as the most nucleophilic center and the most probable site for electrophilic attack or protonation. ucsb.edu

Fukui functions, derived from DFT, can further refine these predictions by quantifying the reactivity at each atomic site.

The structure of 4-Amino-5-hydroxy-piperidin-2-one allows for several tautomeric and conformational forms, the relative energies of which can be accurately predicted using DFT calculations. medium.comorientjchem.org

Tautomerism: The molecule can exhibit both lactam-lactim and keto-enol tautomerism.

Lactam-Lactim Tautomerism: The amide group of the piperidinone ring can exist in either the lactam (C=O) or lactim (C=OH) form. For simple 2-pyridones, the lactam form is generally more stable. nih.govuni-muenchen.deresearchgate.net Computational studies on related systems confirm the predominance of the lactam tautomer. uni-muenchen.de

Keto-Enol Tautomerism: The 5-hydroxy group introduces the possibility of tautomerization involving the adjacent C4 or C6 positions, though this is generally less favorable than amide tautomerism.

DFT calculations can determine the relative energies and thermodynamic stabilities of these different tautomers in the gas phase and in solution, showing that the lactam form is overwhelmingly the most stable. researchgate.netnih.gov

Conformational Isomerism: The six-membered piperidine (B6355638) ring is not planar and can adopt several conformations, primarily chair and boat forms. For each of these, the substituents (amino and hydroxyl groups) can be in either axial or equatorial positions. DFT calculations are used to optimize the geometry of these conformers and calculate their relative energies to determine the most stable three-dimensional structure. Due to steric hindrance, the most stable conformer is expected to be a chair form with the substituents in equatorial positions.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.govrsc.org An MD simulation of 4-Amino-5-hydroxy-piperidin-2-one, typically in a box of explicit water molecules, would provide a detailed picture of its conformational flexibility and interactions with the solvent. rsc.orgacs.org

MD simulations reveal the conformational landscape by sampling the various chair, boat, and twist-boat conformations and the transitions between them. This is particularly important for understanding how the molecule's shape fluctuates in a physiological environment. acs.org Furthermore, MD simulations provide critical insights into solvation. By tracking the interactions between the amino and hydroxyl groups and the surrounding water molecules, one can analyze the stability and dynamics of the hydrogen-bonding network. mdpi.comnih.govacademie-sciences.fr This is crucial for understanding the molecule's solubility and how it is recognized by biological receptors. rsc.orgnih.gov

Thermodynamic and Kinetic Analyses of Molecular Transformations

Computational methods are also employed to study the energetics of reactions involving 4-Amino-5-hydroxy-piperidin-2-one. chemrevlett.comnih.gov By mapping the potential energy surface of a reaction, DFT can be used to calculate key thermodynamic and kinetic parameters. nih.govacs.org

Table 2: Illustrative Calculated Thermodynamic and Kinetic Data for Lactam-Lactim Tautomerization This table presents representative data for a related pyridone system to illustrate typical computational outputs. Values are hypothetical for 4-Amino-5-hydroxy-piperidin-2-one.

| Parameter | Value (kcal/mol) | Significance |

|---|---|---|

| Reaction Energy (ΔErxn) | +9.5 | Positive value indicates the lactim tautomer is thermodynamically less stable than the lactam form. |

| Activation Energy (ΔEa) | +35.0 | High energy barrier indicates the tautomerization process is kinetically slow. nih.gov |

Derivatives and Analogues: Synthesis and Structure Activity Relationship Sar at a Molecular Level

Systematic Modification of 4-Amino-5-hydroxy-piperidin-2-one Scaffold

The synthesis and modification of the piperidin-2-one core are pivotal for exploring its chemical space. Research into related structures, such as trans-5-hydroxy-6-substituted-2-piperidinones, provides a blueprint for potential synthetic strategies. A notable diastereoselective approach involves the reaction of aldimines with ketone anions, followed by a cyclization process that establishes the trans-relationship between the 5-hydroxy group and the C6 substituent with high selectivity (dr > 99:1) sci-hub.st. Furthermore, chiral pool synthesis starting from materials like S-glutamic acid has been noted as a pathway to key intermediates such as S-5-hydroxy-2-piperidone, offering stereocontrolled access to the core scaffold dtic.mil.

Systematic modifications can be explored at several positions:

N1-Position: The lactam nitrogen can be alkylated or acylated to introduce a variety of substituents, influencing properties like solubility, cell permeability, and target engagement.

C4-Amino Group: The amino group is a key handle for derivatization. Acylation, sulfonylation, or reductive amination can introduce diverse functionalities. These modifications can form critical hydrogen bonds or hydrophobic interactions within a target's binding site.

C5-Hydroxy Group: The hydroxyl group can be etherified, esterified, or even oxidized to a ketone, altering the molecule's polarity and hydrogen bonding capacity.

C3, C6 Positions: The methylene (B1212753) groups on the piperidine (B6355638) ring can also be substituted. For instance, introducing alkyl or aryl groups at the C6 position has been achieved with high diastereoselectivity sci-hub.st.

A study on 2-piperidone (B129406) derivatives designed to inhibit β-amyloid (Aβ) aggregation for Alzheimer's disease treatment illustrates the power of systematic modification nih.gov. By synthesizing a series of analogues with different substituents, researchers established clear structure-activity relationships.

Table 1: SAR Findings for 2-Piperidone Derivatives as Aβ Aggregation Inhibitors Based on findings for related 2-piperidone derivatives nih.gov.

| Compound Series | Modification | Observed Activity Trend |

|---|---|---|

| Aryl-substituted amides | Variation of substituents on an N-linked phenyl ring | Electron-withdrawing groups (e.g., -Cl, -CF₃) at the para position generally enhanced inhibitory activity against Aβ aggregation. |

| Heterocyclic amides | Replacement of phenyl ring with heterocyclic moieties (e.g., pyridyl, thienyl) | Specific heterocyclic rings were well-tolerated and in some cases improved potency, indicating the importance of the ring's electronic and steric profile. |

| Linker modification | Changes in the linker connecting the piperidone core to the aryl group | The nature and length of the linker were critical for optimal positioning within the biological target, with amide linkers proving effective. |

These findings underscore that systematic derivatization of the piperidin-2-one scaffold can fine-tune biological activity, leading to the identification of potent and selective compounds nih.gov.

Influence of Stereochemistry on Molecular Recognition and Interactions

Stereochemistry is a paramount factor in drug design, as biological macromolecules like proteins and nucleic acids are chiral. The spatial arrangement of atoms in a molecule dictates its ability to fit into a binding site and form productive interactions thieme-connect.com. The 4-amino-5-hydroxy-piperidin-2-one scaffold contains at least two stereocenters (C4 and C5), meaning it can exist as four possible stereoisomers.

The stereochemical configuration can dramatically affect:

Binding Affinity: One enantiomer or diastereomer often exhibits significantly higher affinity for a target than its stereoisomers.

Pharmacological Activity: Stereoisomers can have different or even opposing biological effects.

Physicochemical Properties: Chirality can influence properties like solubility and crystal packing thieme-connect.com.

The synthesis of trans-5-hydroxy-6-substituted-2-piperidinones highlights the feasibility of controlling the relative stereochemistry of substituents on the piperidinone ring sci-hub.st. In this work, the diastereoselectivity of the reaction was exceptionally high, yielding almost exclusively the trans isomer. This level of control is crucial for producing single-isomer compounds, which allows for the unambiguous determination of structure-activity relationships and avoids the complications of testing isomeric mixtures sci-hub.staalto.fi. The ability to synthesize specific stereoisomers of substituted piperidines is a recurring theme in medicinal chemistry, enabling the development of more selective and potent therapeutic agents thieme-connect.comaalto.firsc.org.

Table 2: Stereochemical Control in the Synthesis of Substituted Piperidinols Based on findings for related chiral piperidine scaffolds sci-hub.staalto.fi.

| Reaction Type | Key Feature | Stereochemical Outcome | Reference |

|---|---|---|---|

| Aldol Addition-Cyclization | Chiral sulfinamide auxiliary | High diastereoselectivity (dr > 99:1) for trans-5-hydroxy-6-substituted-2-piperidinones. | sci-hub.st |

| Asymmetric Hydrogenation | Chiral Rh(I) catalyst | Control over relative and absolute stereochemistry of a 4,3-amino alcohol moiety in a piperidine ring. | rsc.org |

| Stereodivergent Synthesis | Substrate control and choice of cyclization conditions | Access to both cis- and trans-2-substituted 3-piperidinols with high diastereoselectivity (dr > 19:1). | aalto.fi |

Rational Design of Libraries for Chemical Biology Screening

The development of compound libraries based on a central scaffold is a cornerstone of modern drug discovery and chemical biology nih.govnih.gov. Rational design principles are employed to create focused libraries that efficiently explore the chemical space around a privileged core like 4-amino-5-hydroxy-piperidin-2-one.

Key strategies for library design include:

Diversity-Oriented Synthesis (DOS): Aims to create a collection of structurally diverse molecules from a common starting material, exploring a wide range of chemical space harvard.edu.

Fragment-Based Drug Discovery (FBDD): Involves screening libraries of small, low-complexity molecules ("fragments"). Hits are then grown or linked to generate more potent leads. A modular platform can allow for the elaboration of fragments in three dimensions acs.orgchemrxiv.org.

Focused Libraries: Designed based on a known pharmacophore or the structure of a biological target. Substituents are chosen to probe specific interactions (e.g., hydrogen bonding, hydrophobic pockets) within the target's binding site nih.gov.

For the 4-amino-5-hydroxy-piperidin-2-one scaffold, a rationally designed library would systematically vary substituents at the N1, C4-amino, C5-hydroxy, and other positions. This approach facilitates the rapid generation of SAR data and the identification of promising hit compounds for further optimization nih.gov.

Table 3: Hypothetical Design of a Focused Library Based on the 4-Amino-5-hydroxy-piperidin-2-one Scaffold

| Position | R Group | Rationale for Variation |

|---|---|---|

| N1 | -H, -Me, -Bn, -(CH₂)₂-OH | Probe for hydrophobic pockets and hydrogen bond donors/acceptors. |

| C4-Amine (as -NH-R') | -CO-Ph, -CO-(4-Cl-Ph), -SO₂-Me, -Bn | Introduce various aryl, alkyl, and sulfonyl groups to explore aromatic and polar interactions. |

| C5-Hydroxy (as -O-R'') | -H, -Me, -Ac | Modulate hydrogen bonding capacity and polarity. |

| C6 | -H, -Me, -Ph | Explore steric tolerance and potential hydrophobic interactions near the C6 position. |

Such libraries can be synthesized using parallel synthesis techniques, allowing for the efficient production of hundreds or thousands of distinct compounds for high-throughput screening campaigns nih.govharvard.edu.

Development of Probes for Investigating Molecular Mechanisms

Chemical probes are potent, selective, and well-characterized small molecules used to study the function of proteins and biological pathways in cells and organisms bayer.com. The 4-amino-5-hydroxy-piperidin-2-one scaffold can serve as an excellent starting point for the development of such probes.

The process typically involves:

Identifying a Potent Ligand: Starting with a compound that binds to the target of interest with high affinity.

Introducing Functionality: Modifying the ligand to incorporate a reporter tag (e.g., a fluorophore, biotin) or a reactive group for covalent labeling, without significantly diminishing its binding affinity. The amino group at the C4 position is an ideal handle for such modifications.

Characterization: Thoroughly validating the probe's selectivity and mechanism of action. This often includes developing a structurally similar but biologically inactive "negative control" compound bayer.com.

An example of this workflow is the development of PET tracers, where a known ligand is radiolabeled (e.g., with Fluorine-18) to visualize a target receptor in the brain, such as the P2Y12 receptor acs.org. The design process involves extensive docking studies and SAR analysis to find a suitable precursor for radiolabeling that retains high affinity and can cross the blood-brain barrier acs.org.

Furthermore, scaffolds containing an accessible amine, like 4-amino-5-hydroxy-piperidin-2-one, are of interest in the development of PROTACs (Proteolysis-Targeting Chimeras). Related glutarimide (B196013) (piperidine-2,6-dione) structures are core components of molecules that recruit E3 ubiquitin ligases to a target protein, leading to its degradation acs.org. The amino group on the piperidinone scaffold could serve as a synthetic vector to attach a linker connected to a warhead that binds a target protein, creating a novel degrader molecule.

Future Research Directions and Emerging Opportunities

Catalytic and Stereocontrolled Synthesis Enhancements

While methods for synthesizing substituted piperidinones exist, significant opportunities remain for enhancing the catalytic and stereocontrolled production of 4-Amino-5-hydroxy-piperidin-2-one. Current research on related heterocyclic systems highlights promising avenues for future development.

A major goal is the development of modular and highly stereoselective synthetic routes that allow for precise control over the multiple chiral centers of the molecule. Recent work on the stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides through palladium-catalyzed ring-opening aminolysis of bridged δ-lactam-γ-lactones demonstrates a powerful strategy for creating highly decorated piperidinone cores. rsc.orgrsc.org Adapting such catalytic methods, which involve the activation of C–O bonds, could provide a novel and efficient pathway to 4-Amino-5-hydroxy-piperidin-2-one, enabling the introduction of the amino group with high diastereoselectivity.

Furthermore, asymmetric catalytic approaches are crucial for accessing enantiopure versions of the target compound. Strategies involving the asymmetric hydrogenation of substituted pyridines or the use of chiral catalysts in cycloaddition reactions have proven effective for other piperidine (B6355638) derivatives and could be adapted. nih.govrsc.org For instance, a rhodium(I)-catalyzed asymmetric hydrogenation was explored for preparing a chiral 4-amino-3-hydroxy piperidine, indicating the potential of transition-metal catalysis for establishing the desired stereochemistry. rsc.org One-pot cascade reactions, which combine multiple synthetic steps without isolating intermediates, also represent a highly efficient and environmentally friendly approach to complex heterocyclic structures like piperazin-2-ones and could inspire streamlined syntheses of the target lactam. nih.gov

Future enhancements in this area could focus on the following:

Novel Catalytic Systems: Exploring new transition metal catalysts (e.g., Nickel, Iridium) or organocatalysts for asymmetric transformations.

Substrate-Controlled Diastereoselectivity: Designing precursors where the existing stereochemistry directs the formation of new chiral centers.

Flow Chemistry: Implementing continuous flow processes for a safer, more scalable, and efficient synthesis.

| Synthetic Strategy | Potential Catalyst/Method | Key Advantage | Relevant Finding |

| Deconstructive Aminolysis | Palladium Catalysis | High modularity and stereocontrol in forming decorated piperidinones. | Enables skeletal remodeling of bridged lactam-lactones to introduce functionality. rsc.orgrsc.org |

| Asymmetric Hydrogenation | Rhodium(I) or Ruthenium(II) Complexes | Direct enantioselective formation of the chiral piperidine core. | Effective for converting enamines or pyridine (B92270) derivatives into chiral piperidines. nih.gov |

| [4+2] Cycloaddition | Organocatalysis or Lewis Acids | Convergent assembly of the heterocyclic ring from acyclic precursors. | A modular strategy for building trisubstituted chiral piperidines has been developed using this approach. acs.org |

| One-Pot Cascade Reactions | Quinine-derived Urea Catalysts | Increased efficiency, reduced waste, and minimized purification steps. | Successfully applied to the synthesis of related heterocycles like piperazin-2-ones with high enantioselectivity. nih.gov |

Advanced Spectroscopic Techniques for Dynamic Conformational Studies

The biological activity of cyclic molecules like 4-Amino-5-hydroxy-piperidin-2-one is intrinsically linked to their three-dimensional conformation. The piperidine ring can adopt various conformations, such as chair, boat, or twist-boat, and the orientation of its substituents can dramatically influence its interactions with biological targets. researchgate.net

While standard NMR spectroscopy is essential for structural elucidation, advanced techniques are needed to study the dynamic conformational equilibria of this molecule in solution. Two-dimensional NMR techniques, such as NOESY and ROESY, can provide information about through-space proton proximities, helping to define the preferred conformation and the relative orientation of the amino and hydroxyl groups. Coupling constant analysis remains a powerful tool for determining dihedral angles and inferring ring geometry. researchgate.net

Future research should leverage more sophisticated methods to gain deeper insights. For example:

Variable Temperature (VT) NMR: This technique can be used to study the thermodynamics of conformational exchange, revealing the energy barriers between different conformers.

Residual Dipolar Coupling (RDC) NMR: By weakly aligning molecules in a magnetic field, RDCs provide long-range structural information that can precisely define the molecule's average conformation in solution.

Chiroptical Spectroscopy: Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are sensitive to the absolute configuration and conformation of chiral molecules and can provide a powerful link between experimental data and computational models.

Conformational studies on model peptidomimetics containing a 4-aminopiperidin-2-one core have shown their ability to adopt reverse-turn structures stabilized by intramolecular hydrogen bonds. acs.org Investigating whether the additional hydroxyl group in 4-Amino-5-hydroxy-piperidin-2-one participates in or alters these hydrogen-bonding networks will be crucial for understanding its potential as a scaffold in medicinal chemistry.

| Spectroscopic Technique | Information Gained | Emerging Opportunity |

| 2D NMR (NOESY/ROESY) | Through-space proton distances, relative stereochemistry. | Studying the conformational preferences in different solvent environments to mimic biological media. |

| Variable Temperature (VT) NMR | Energy barriers between conformers, thermodynamic parameters. | Quantifying the conformational flexibility and identifying the most stable conformers at physiological temperatures. |

| Residual Dipolar Coupling (RDC) NMR | Long-range orientational constraints, precise average structure. | Obtaining a highly accurate solution-state structure for use in computational docking studies. |

| Vibrational Circular Dichroism (VCD) | Absolute configuration and solution-state conformation. | Validating computationally predicted low-energy conformers and confirming the stereochemical outcome of asymmetric syntheses. |

Computational Design of Novel Derivatives with Tailored Reactivity

Computational chemistry offers a powerful toolkit for accelerating the discovery and optimization of novel molecules. For 4-Amino-5-hydroxy-piperidin-2-one, computational methods can be employed to predict the properties of its derivatives and guide synthetic efforts toward compounds with specific, tailored reactivity and function.

Density Functional Theory (DFT) calculations can be used to explore the geometric and electronic properties of the scaffold. researchgate.net By calculating parameters such as HOMO-LUMO energy gaps, electrostatic potential maps, and natural bond orbitals (NBO), researchers can gain insights into the molecule's intrinsic reactivity, stability, and noncovalent interaction capabilities. researchgate.net For example, such studies can predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of selective functionalization reactions.

A key opportunity lies in the computational design of derivatives with tailored biological activity. Molecular docking studies can be performed to predict how derivatives of 4-Amino-5-hydroxy-piperidin-2-one might bind to the active sites of specific enzymes or receptors. rsc.orgresearchgate.net By systematically modifying the substituents on the core scaffold in silico and evaluating their binding affinity and interaction patterns, researchers can prioritize the synthesis of compounds most likely to be active. This approach has been successfully used to identify potent ligands for various biological targets starting from piperidine-based libraries. rsc.org

Future computational efforts could include:

Quantitative Structure-Activity Relationship (QSAR): Developing models that correlate structural features of a series of derivatives with their biological activity, enabling the prediction of potency for new, unsynthesized compounds. nih.gov

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the ligand-protein complex over time to assess the stability of binding interactions and understand the role of conformational flexibility. rsc.org

Reaction Mechanism Modeling: Elucidating the transition states and reaction pathways of potential synthetic transformations to optimize reaction conditions and predict stereochemical outcomes.

| Computational Method | Application | Research Goal |

| Density Functional Theory (DFT) | Calculation of electronic structure, reactivity indices, and spectroscopic properties. | To understand intrinsic reactivity and guide the design of selective chemical modifications. researchgate.net |

| Molecular Docking | Prediction of binding modes and affinities within a protein active site. | To identify potential biological targets and prioritize the synthesis of derivatives with high therapeutic potential. researchgate.net |

| Molecular Dynamics (MD) | Simulation of the dynamic behavior of a molecule or ligand-protein complex. | To assess the stability of predicted binding poses and understand the influence of solvent and flexibility. rsc.org |

| QSAR Modeling | Correlation of chemical structure with biological activity. | To build predictive models that can estimate the potency of novel, unsynthesized derivatives. nih.gov |

Expanding Applications in Chemical Biology Tool Development

The functionalized piperidinone scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals. nih.govwikipedia.org Beyond direct therapeutic applications, 4-Amino-5-hydroxy-piperidin-2-one and its derivatives present significant opportunities for the development of chemical biology tools to probe biological systems.

The strategic placement of amino and hydroxyl groups provides handles for further chemical modification. These sites can be used to attach reporter tags (e.g., fluorophores, biotin) or reactive groups for covalent labeling of proteins. Such probes could be used to:

Identify Novel Protein Targets: By incorporating a photoreactive group, a derivative could be used in activity-based protein profiling (ABPP) experiments to identify its cellular binding partners.

Visualize Cellular Processes: A fluorescently labeled derivative could allow for the imaging and tracking of its localization and dynamics within living cells.

Serve as Fragments for Drug Discovery: The core scaffold can be used in fragment-based screening campaigns to identify initial hits that can be elaborated into more potent and selective inhibitors for a target of interest. acs.org

Furthermore, the ability of related aminopiperidinone structures to mimic peptide secondary structures, such as β-turns, makes them valuable scaffolds for designing peptidomimetics. acs.org Derivatives of 4-Amino-5-hydroxy-piperidin-2-one could be designed to disrupt specific protein-protein interactions (PPIs) that are mediated by β-turn motifs, which are notoriously difficult to target with traditional small molecules. This opens up avenues for developing tools to study and potentially inhibit disease-relevant PPIs in cancer or neurodegenerative disorders. The development of inhibitors for kinases like Protein Kinase B (Akt) from related aminopiperidine scaffolds highlights the potential of this chemical class in creating targeted biological probes. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.